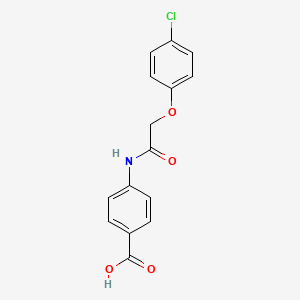![molecular formula C15H13N3O2 B12114410 1H-Isoindole-1,3(2H)-dione, 5-[(2-aminophenyl)amino]-2-methyl- CAS No. 1152558-86-5](/img/structure/B12114410.png)
1H-Isoindole-1,3(2H)-dione, 5-[(2-aminophenyl)amino]-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 5-[(2-aminophenyl)amino]-2-methyl- is a complex organic compound that belongs to the class of isoindoles Isoindoles are nitrogen-containing heterocycles that are found in various biologically active compounds and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 5-[(2-aminophenyl)amino]-2-methyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of benzyl azides with α-aryldiazoesters in the presence of a rhodium catalyst can yield isoindole derivatives . Another approach involves the use of nitrile ylides, which are generated by the reaction of nitriles with electrophilic carbenes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 5-[(2-aminophenyl)amino]-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole-1,3-dione derivatives, while reduction can produce amine-substituted isoindoles.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 5-[(2-aminophenyl)amino]-2-methyl- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 5-[(2-aminophenyl)amino]-2-methyl- involves its interaction with specific molecular targets and pathways. For instance, the compound can act as an inhibitor of certain enzymes, such as protein kinases, by binding to their active sites . This interaction can disrupt the normal function of the enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are potent inhibitors of protein kinase CK2.
1,1,3-Trichloro-1H-isoindole: This compound undergoes nucleophilic substitution reactions to form various derivatives.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 5-[(2-aminophenyl)amino]-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
1152558-86-5 |
|---|---|
Molecular Formula |
C15H13N3O2 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
5-(2-aminoanilino)-2-methylisoindole-1,3-dione |
InChI |
InChI=1S/C15H13N3O2/c1-18-14(19)10-7-6-9(8-11(10)15(18)20)17-13-5-3-2-4-12(13)16/h2-8,17H,16H2,1H3 |
InChI Key |
SDCAPCJUVSPWKK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC3=CC=CC=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Amino-6-(4-bromophenyl)-4-phenyl-5,6-dihydro-7h-pyrrolo[3,4-d]pyrimidin-7-one](/img/structure/B12114357.png)
![4-Amino-1-[(2,6-difluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B12114361.png)
![Benzoic acid,5-[[(1,1-dimethylethyl)amino]sulfonyl]-2-fluoro-](/img/structure/B12114362.png)


![10,13-Dimethyl-17-(6-methylheptan-2-yl)-3-(trifluoromethyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B12114381.png)

![(4E)-5-(3-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12114415.png)

